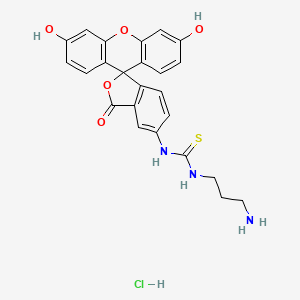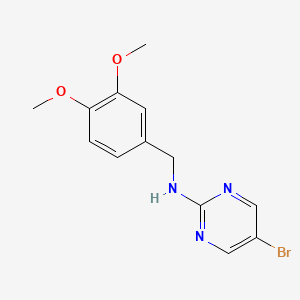
1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl is a synthetic compound that combines the properties of a thiourea derivative with a fluorescein moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl typically involves the reaction of fluorescein isothiocyanate with 3-aminopropylamine. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or ethanol, under controlled temperature conditions. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes. The use of automated reactors and continuous flow systems could enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the fluorescein moiety.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation of the thiourea group may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups to the amino moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a fluorescent probe in analytical chemistry.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Investigated for its potential in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and sensors.
Wirkmechanismus
The mechanism of action of 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl involves its interaction with specific molecular targets. The fluorescein moiety allows for fluorescence-based detection, while the thiourea group can interact with various biological molecules. The compound may bind to proteins, nucleic acids, or other cellular components, facilitating their visualization and study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein Isothiocyanate: A precursor in the synthesis of the compound.
Thiourea Derivatives: Compounds with similar thiourea moieties but different functional groups.
Fluorescent Dyes: Other compounds with fluorescein or similar fluorescent groups.
Uniqueness
1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl is unique due to its combination of a thiourea group and a fluorescein moiety, providing both reactivity and fluorescence. This dual functionality makes it particularly useful in applications requiring both chemical reactivity and fluorescent detection.
Eigenschaften
Molekularformel |
C24H22ClN3O5S |
|---|---|
Molekulargewicht |
500.0 g/mol |
IUPAC-Name |
1-(3-aminopropyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride |
InChI |
InChI=1S/C24H21N3O5S.ClH/c25-8-1-9-26-23(33)27-13-2-5-17-16(10-13)22(30)32-24(17)18-6-3-14(28)11-20(18)31-21-12-15(29)4-7-19(21)24;/h2-7,10-12,28-29H,1,8-9,25H2,(H2,26,27,33);1H |
InChI-Schlüssel |
WBFAUKXXTKDBSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1NC(=S)NCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one](/img/structure/B12343906.png)


![1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343937.png)

![7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12343946.png)
![11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343952.png)


![3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid](/img/structure/B12343966.png)

![1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343977.png)


